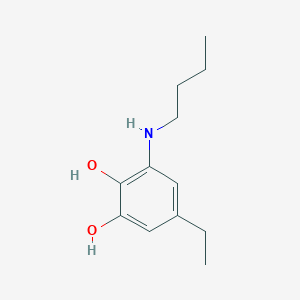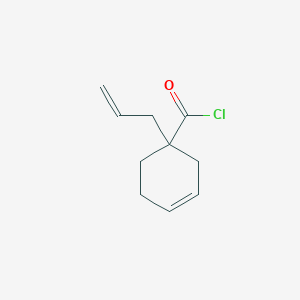
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid.
Chlorination: The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to form the corresponding acyl chloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.
化学反応の分析
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction.
科学的研究の応用
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of amides, esters, and other derivatives.
類似化合物との比較
- 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid
- 1-(Prop-1-en-2-yl)cyclohex-1-ene
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, similar compounds such as 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid and 1-(Prop-1-en-2-yl)cyclohex-1-ene lack this functional group, resulting in different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, material science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.
特性
CAS番号 |
76403-28-6 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
1-prop-2-enylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2-4H,1,5-8H2 |
InChIキー |
NSWKTYRKLKSKIX-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CCC=CC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



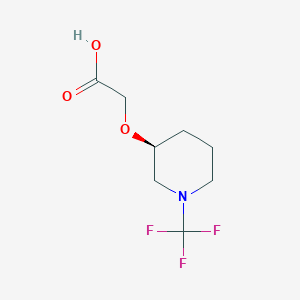
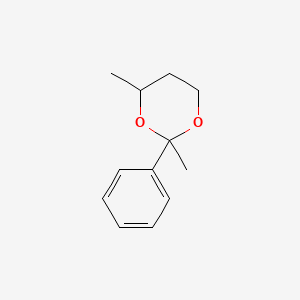

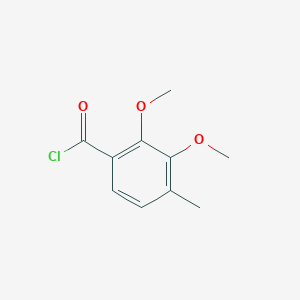

![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
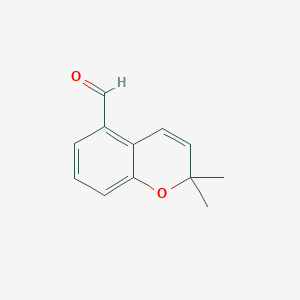
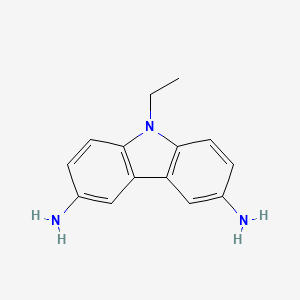
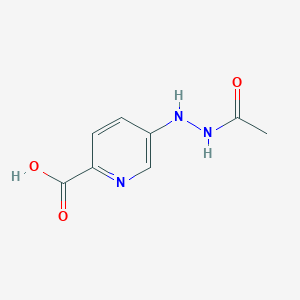
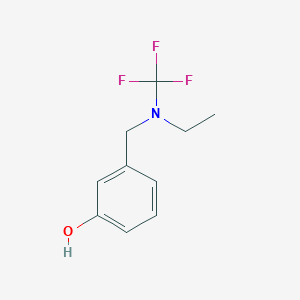
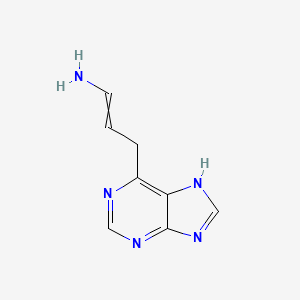
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
